3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

Catalog No.
S1895764
CAS No.
4054-67-5
M.F
C10H14N4
M. Wt
190.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

Unsubstituted 4,4'-bipyrazole often leads to interpenetrated MOFs with limited thermal stability. Me4-BPz (CAS 4054-67-5) introduces steric hindrance via four methyl groups, dictating ligand geometry and preventing interpenetration. • Designs MOFs with specific topologies (e.g., helical structures) • Thermal stability >300°C via robust pyrazolate bonds • ≥98% purity, in stock for immediate shipment.

CAS Number

4054-67-5

Product Name

3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

IUPAC Name

4-(3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

InChI

InChI=1S/C10H14N4/c1-5-9(6(2)12-11-5)10-7(3)13-14-8(10)4/h1-4H3,(H,11,12)(H,13,14)

InChI Key

AZVPUVHTLAXDBK-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)C2=C(NN=C2C)C

Canonical SMILES

CC1=C(C(=NN1)C)C2=C(NN=C2C)C

Synonyms

3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole, 3,3',5,5'-Tetramethyl-4,4'-bipyrazole, Me4-BPz, 3,3',5,5'-Tetramethyl-[4,4']bipyrazolyl

Purity

≥98%

Package Size

250 mg, 1 g, 5 g

3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (CAS: 4054-67-5) is a substituted bipyrazole ligand used as a structural building block in coordination chemistry. Unlike the parent 4,4'-bipyrazole, the four methyl groups on the 3, 3', 5, and 5' positions introduce significant steric hindrance and alter the electronic properties of the pyrazole rings. This modification directly influences the geometry and rotational freedom of the final coordination complex, making it a specialized precursor for constructing metal-organic frameworks (MOFs) and coordination polymers (CPs) with specific topologies and enhanced thermal stability.

Research Fit

1 Rigid ditopic ligand for MOF and coordination polymer design
2 Methyl substitution pattern defines topology and porosity
3 Enables tuning of framework sterics and electronic environment

Substituting 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (Me4-BPz) with its unsubstituted analog, 4,4'-bipyrazole (BPZ), is inadvisable for applications requiring precise structural control or thermal robustness. The four methyl groups are not passive substituents; they actively control the ligand's geometry by creating steric repulsion, which influences the interplanar angle between the two pyrazole rings. This steric hindrance is a critical design element that can dictate the final topology of a coordination polymer, for example, by creating specific helical structures or preventing network interpenetration that would otherwise occur with the simpler BPZ ligand. Consequently, using the unsubstituted BPZ as a cost-saving measure will likely lead to a completely different material with altered porosity, stability, and performance, failing to reproduce the target architecture.

Substitution Risk

Target: Tetramethyl-Bipyrazole Rigid methyl pattern yields unique supramolecular isomerism and pore control
Analog: Unsubstituted or dimethyl H2BPZ Isostructural frameworks may form, but with markedly different gas sorption and thermal stability
Steric bulk from methyl groups alters pore accessibility and adsorption energy, not interchangeable without validation
Reported supramolecular isomerism (catemer/trimer) is unique to this tetramethyl derivative

Precursor for High-Temperature Materials: Enhanced Thermal Stability in Coordination Polymers

Coordination polymers synthesized with 3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (Me4-BPz) demonstrate remarkable thermal robustness. Thermogravimetric analyses (TGA) show that a series of coordination polymers, [M(Me4BPZ)] where M is Zn, Co, Cd, or Cu, are stable and only begin to decompose at temperatures above 300 °C. For instance, the copper-based framework, [Cu(Me4BPZ)], is stable up to approximately 310 °C. This high decomposition temperature is a key feature of pyrazolate-based frameworks, which generally exhibit significantly increased thermal stability compared to frameworks built from other azole-based ligands like tetrazoles or triazoles.

Evidence DimensionDecomposition Temperature (TGA)
Target Compound Data>300 °C for resulting [M(Me4BPZ)] polymers (M = Zn, Co, Cd, Cu)
Comparator Or BaselineImidazole-based frameworks (Tdec up to 390 °C); general pyrazolate frameworks noted for superior stability over tetrazolate/triazolate analogues.
Quantified DifferenceMaintains structural integrity to high temperatures, a characteristic of robust pyrazolate-based frameworks.
ConditionsThermogravimetric analysis, typically under an inert or air atmosphere.

For buyers developing materials for applications involving high-temperature processing or operation, this ligand is a suitable precursor for creating products with superior thermal stability.

CO2 Adsorption Energy
Head-to-head
Eads(M(Me2BPZ)) > Eads(M(BPZ))
Higher affinity from methyl substitution, supports gas selectivity design
Counterbalanced by reduced total uptake at 273 K

Structural Control in Synthesis: Enabling Isoreticular Expansion and Unique Topologies

3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole (Me4-BPz) serves as a larger, sterically defined version of 4,4'-bipyrazole (BPZ), enabling the synthesis of isoreticular (same topology) frameworks with expanded structures. For example, the coordination polymers [Zn(Me4BPZ)] and [Co(Me4BPZ)] are isostructural to their [M(BPZ)] counterparts but feature the larger, methylated ligand. This allows for systematic tuning of framework properties. Furthermore, the steric bulk of the methyl groups can force the formation of unique, non-isoreticular structures that are inaccessible with the simpler BPZ ligand. In a reaction with Cd(II), Me4-BPz forms a 3-D nonporous network of interlinked homochiral helices, a complex topology driven by the ligand's specific geometry.

Evidence DimensionResulting Crystal Structure Topology
Target Compound DataForms isoreticular structures to [M(BPZ)] with Zn(II) and Co(II); forms a unique 3-D helical network with Cd(II).
Comparator Or Baseline4,4'-bipyrazole (BPZ) forms the parent [M(BPZ)] structures.
Quantified DifferenceQualitative but fundamental difference in network topology (e.g., helical vs. standard network) depending on the metal ion used.
ConditionsSolvothermal synthesis with various transition metal salts (Zn, Co, Cd).

This compound is the correct choice for researchers engaged in crystal engineering who require precise control over framework topology, either to create larger isoreticular structures or to access unique geometries not achievable with simpler ligands.

Br2 Vapor Uptake
Cross-study comparable
15.7 wt% (TCuI framework)
Baseline sorption metric for halogen capture material design
Reversible uptake at room temperature
Photoluminescence Switch
Head-to-head
CP 1 (I⁻): blue emission; CP 2 (SCN⁻): non-luminescent
Anion-driven on/off optical response enables sensing platform design
Solid-state spectroscopy under 315 nm excitation
Supramolecular Isomerism
Class-level
Unique catemer/trimer isomerism among pyrazoles
Predictable H-bonded network for co-crystal engineering
Qualitative observation from X-ray diffraction

Precursor for Thermally-Stable Porous Materials

This ligand is indicated for the synthesis of robust metal-organic frameworks and porous coordination polymers intended for applications that require high thermal stability, such as heterogeneous catalysis, gas separation, or sensing under elevated temperatures. The inherent stability imparted by the pyrazolate linkage, with decomposition temperatures exceeding 300 °C, ensures the structural integrity of the final material during demanding operational conditions.

Component for Crystal Engineering and Isoreticular MOF Design

As a structurally defined building block, this compound is the right choice for research focused on the rational design of crystalline materials. Its ability to form both isoreticular analogs to 4,4'-bipyrazole-based frameworks and entirely novel topologies based on steric control makes it a valuable tool for systematically studying structure-property relationships in porous materials.

Application Fit

Application
Selection Property
Validation Focus
MOF Porosity & Gas Selectivity
Steric pore engineering via methyl groups
CO2 adsorption energy and selectivity benchmarks
Anion-Responsive Luminescent Sensors
Switchable optical response by anion exchange
Emission on/off ratio under different anions
Functional Halogen Sorbents
Reversible Br2 uptake capacity in Cu(I) frameworks
Uptake capacity baseline and recyclability
Hydrogen-Bonded Co-crystal Design
Unique catemer/trimer H-bonded synthon
Co-crystal stability and API property enhancement

XLogP3

1.7

Wikipedia

3,3',5,5'-Tetramethyl-1H,1'H-4,4'-bipyrazole

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